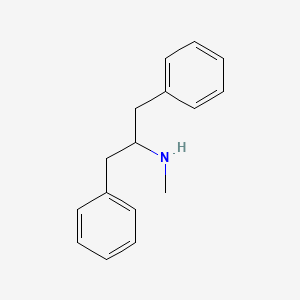

alpha-Benzyl-N-methylphenethylamine

Übersicht

Beschreibung

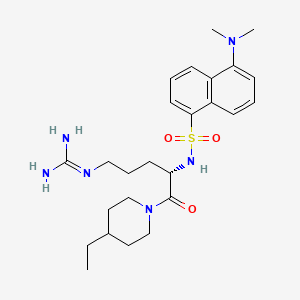

BNMPA is an impurity of illicit methamphetamine synthesis . It has a molecular weight of 211.3022 . The chemical structure of BNMPA is available in 2D and 3D formats .

Synthesis Analysis

BNMPA and three of its anticipated metabolites: N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol have been synthesized .Molecular Structure Analysis

The molecular structure of BNMPA and its derivatives were confirmed using GC-MS and nuclear magnetic resonance . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

BNMPA and its metabolites were analyzed using a GC-MS method. This involved liquid-liquid extraction and derivatization with heptafluorobutyric anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of BNMPA and its metabolites were analyzed using GC-MS. The limit of detection of BNMPA and its metabolites was 2.5 ng/mL; the limit of quantitation (LOQ) of the four compounds was 25 ng/mL .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Hydroamination of Alkynes : alpha-aminodiphenylmethane, a commercially available compound related to alpha-Benzyl-N-methylphenethylamine, has been used in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process forms imines, which can be transformed into primary amines via catalytic hydrogenation (Haak, Siebeneicher, & Doye, 2000).

Palladium-Catalyzed Arylation : In a related field, palladium catalysis has been used for the benzylic arylation of N-benzylxanthone imine, leading to the production of benzhydrylamine. This method demonstrates the versatility of such compounds in complex chemical synthesis (Takashi Niwa, Yorimitsu, & Oshima, 2008).

Biochemical and Pharmacological Studies

Monoamine Neurotransmission : Phenethylamine derivatives, including those structurally similar to alpha-Benzyl-N-methylphenethylamine, have been examined for their effects on monoamine neurotransmission in the brain. These studies are important for understanding the biochemical interactions and pathways involved in neurological functions and disorders (Nagai, Nonaka, & Satoh Hisashi Kamimura, 2007).

Drug Metabolism Studies : Research involving N-benzylphenethylamines has also included the investigation of their metabolism using techniques like liquid chromatography-quadrupole-time-of-flight mass spectrometry. This is crucial for identifying biomarkers for drug consumption and understanding the pharmacokinetics of these substances (Lai et al., 2015).

Psychoactive Substance Pharmacology : Studies on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related, have been conducted to understand their mechanisms of action, particularly as agonists at serotonin receptors. This research contributes to our knowledge of the pharmacological effects of these substances and their potential implications (Eshleman et al., 2018).

Environmental and Toxicological Research

- Genotoxicity Assessment : In the field of environmental toxicology, research has been conducted on compounds like benzene, toluene, and xylene, which are chemically related to alpha-Benzyl-N-methylphenethylamine. These studies focus on assessing their genotoxic effects, important for understanding the environmental and health impacts of exposure to these substances (Chen et al., 2008).

Eigenschaften

IUPAC Name |

N-methyl-1,3-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBJSPPGKHKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201897 | |

| Record name | alpha-Benzyl-N-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Benzyl-N-methylphenethylamine | |

CAS RN |

53660-20-1 | |

| Record name | alpha-Benzyl-N-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Benzyl-N-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B1209797.png)

![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)

![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)